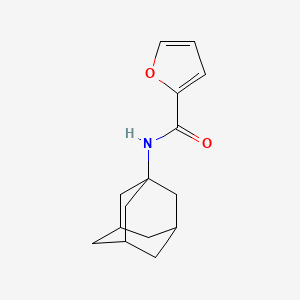

N-1-adamantyl-2-furamide

描述

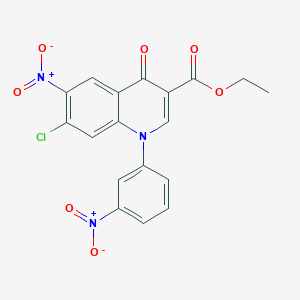

“N-1-adamantyl-2-furamide” is a compound that belongs to the class of synthetic cannabinoids . It has an adamantyl group, which is a polycyclic cage molecule with high symmetry and remarkable properties . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .科学研究应用

Antibacterial Activity

Furan derivatives, including “N-(1-adamantyl)furan-2-carboxamide”, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The compounds have shown potent antibacterial activity against one or more of the tested microorganisms .

Antimicrobial Activity

“N-(1-adamantyl)furan-2-carboxamide” and its derivatives have been tested for in vitro antimicrobial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans .

Hypoglycemic Activity

Some derivatives of “N-(1-adamantyl)furan-2-carboxamide” have shown significant hypoglycemic activity. For example, compound 5c produced a significant reduction of serum glucose levels, compared to gliclazide .

Anti-cancer Activity

Certain furan derivatives have shown anti-cancer activity. For instance, the compound p-tolylcarbamothioyl)furan-2-carboxamide showed the highest anti-cancer activity at a concentration of 20 μg/mL against hepatocellular carcinoma, with a cell viability of 33.29% .

Synthesis of Novel Compounds

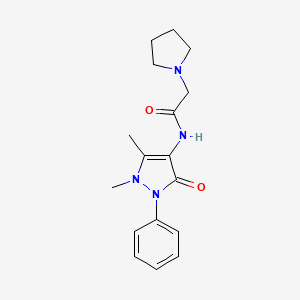

“N-(1-adamantyl)furan-2-carboxamide” has been used in the synthesis of novel compounds. For example, in 2020, Hassan and team designed and synthesized a series of thirteen nitrofurantoin analogues containing furan and pyrazole scaffolds .

Development of Antimicrobial Drugs

The derivatives of “N-(1-adamantyl)furan-2-carboxamide” have been used in the development of new antimicrobial drugs to treat multi-resistant illnesses with distinct mechanisms of action .

未来方向

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

作用机制

Target of Action

N-(1-adamantyl)furan-2-carboxamide is a complex compound with potential therapeutic applications. MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis and is a target for several classes of compounds, including indole-2-carboxamides .

Mode of Action

For instance, indole-2-carboxamides, when docked into the MmpL3 active site, adopt a binding profile that inhibits the function of MmpL3 .

Biochemical Pathways

Furan derivatives, a class to which this compound belongs, are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in various disease areas, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have shown potent cytotoxic and antiproliferative activities against certain cell lines . These compounds have also been found to cause significant downregulation in the expression of certain genes, suggesting their involvement in observed antitumor activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, furan carboxamides, a class of compounds to which N-(1-adamantyl)furan-2-carboxamide belongs, are known to undergo photodegradation in sunlit surface waters . This suggests that light exposure could influence the stability and efficacy of this compound.

属性

IUPAC Name |

N-(1-adamantyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-14(13-2-1-3-18-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKHEECCFSLXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329635 | |

| Record name | N-(1-adamantyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201835 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

97508-83-3 | |

| Record name | N-(1-adamantyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide](/img/structure/B5161028.png)

![ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5161037.png)

![4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5161039.png)

![3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5161056.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5161072.png)

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5161083.png)

![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5161115.png)

![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5161117.png)

![N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B5161124.png)